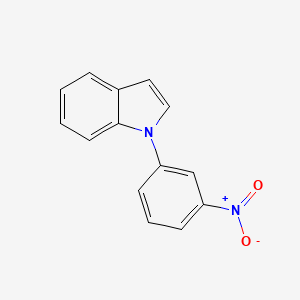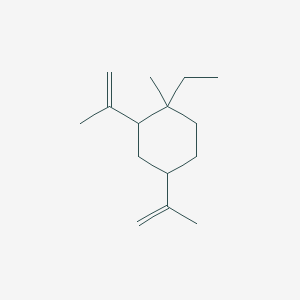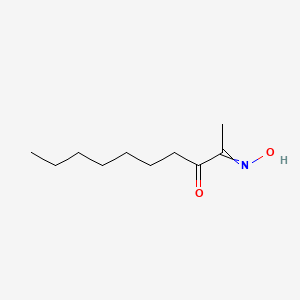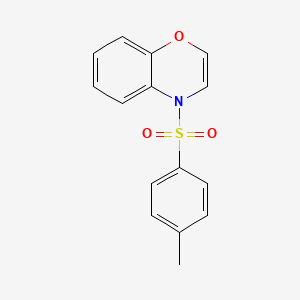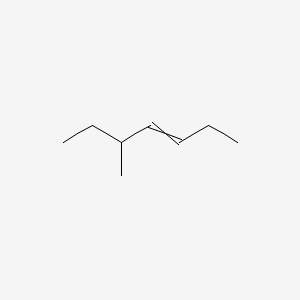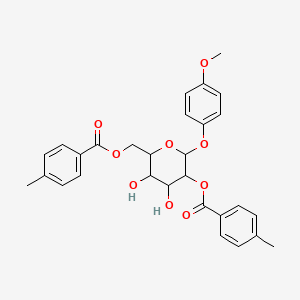![molecular formula C5H8N2S B12516976 2,7-Diazabicyclo[2.2.1]heptane-3-thione CAS No. 653603-12-4](/img/structure/B12516976.png)
2,7-Diazabicyclo[2.2.1]heptane-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diazabicyclo[221]heptane-3-thione is a bicyclic compound characterized by the presence of two nitrogen atoms and a thione group within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazabicyclo[2.2.1]heptane-3-thione typically involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . The reaction conditions often include the use of strong bases and electron-withdrawing N-protective groups to promote the desired transformations .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,7-Diazabicyclo[2.2.1]heptane-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2,7-Diazabicyclo[2.2.1]heptane-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of novel materials and catalysts for various industrial processes.
作用機序
The mechanism by which 2,7-Diazabicyclo[2.2.1]heptane-3-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with active site residues, while the bicyclic structure provides a rigid framework that enhances binding specificity and affinity. Pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but differing in the position of nitrogen atoms.
Prolinamide: Shares the bicyclic core structure but lacks the thione group.
Harmicine: Contains a similar bicyclic scaffold but with additional functional groups.
Uniqueness: 2,7-Diazabicyclo[221]heptane-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
653603-12-4 |
|---|---|
分子式 |
C5H8N2S |
分子量 |
128.20 g/mol |
IUPAC名 |
2,7-diazabicyclo[2.2.1]heptane-3-thione |
InChI |
InChI=1S/C5H8N2S/c8-5-3-1-2-4(6-3)7-5/h3-4,6H,1-2H2,(H,7,8) |
InChIキー |
CXLBDXKTTPVKHM-UHFFFAOYSA-N |
正規SMILES |
C1CC2NC1C(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)
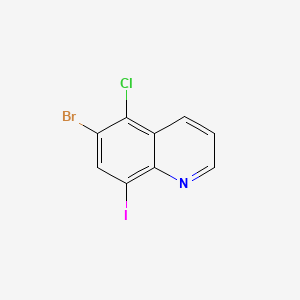
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
